molecular formula C18H17ClN2O4S B12935478 Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12935478
M. Wt: 392.9 g/mol
InChI Key: GZSRFMMCIVKMGB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-chloro-5-methylthiophene-3-carboxylic acid with 3,4-dimethoxybenzylamine under acidic conditions to form the intermediate. This intermediate is then cyclized using a suitable dehydrating agent to yield the thienopyrimidine core. The final step involves esterification with methanol in the presence of a catalyst to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove specific functional groups or reduce double bonds.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the thienopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

methyl 4-chloro-2-[(3,4-dimethoxyphenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H17ClN2O4S/c1-9-14-16(19)20-13(21-17(14)26-15(9)18(22)25-4)8-10-5-6-11(23-2)12(7-10)24-3/h5-7H,8H2,1-4H3

InChI Key

GZSRFMMCIVKMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CC3=CC(=C(C=C3)OC)OC)Cl)C(=O)OC

Origin of Product

United States

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